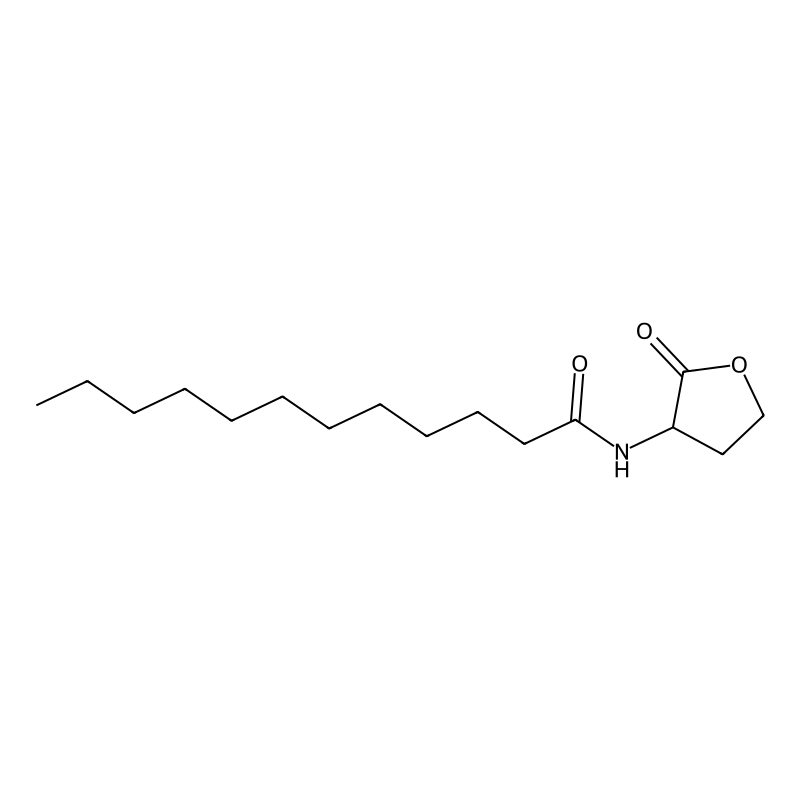

N-Dodecanoyl-DL-homoserine lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

C12-HSL and Quorum Sensing

- C12-HSL freely diffuses through the bacterial cell membrane. As the bacterial population grows, the concentration of C12-HSL in the surrounding environment increases.

- At a specific threshold concentration, C12-HSL binds to specific receptor proteins within the bacterial cells. This binding triggers a series of signal transduction events, ultimately leading to changes in gene expression.

- C12-HSL, along with other AHLs, regulates various bacterial processes, including:

Applications in Scientific Research

- Studying quorum sensing mechanisms: C12-HSL serves as a valuable tool for researchers to study the intricate mechanisms of quorum sensing in various bacterial species. By manipulating C12-HSL levels or blocking its activity, researchers can gain insights into how bacteria communicate and coordinate their behavior.

- Developing anti-virulence strategies: Since C12-HSL plays a role in regulating virulence factor production in some pathogenic bacteria, researchers are exploring the possibility of using C12-HSL analogs or inhibitors to disrupt bacterial communication and disarm their virulence mechanisms.

- Biocontrol applications: C12-HSL signaling may be exploited to develop novel biocontrol strategies. By manipulating bacterial communication, researchers can potentially control the growth and behavior of harmful bacteria in agricultural or environmental settings.

N-Dodecanoyl-DL-homoserine lactone is a signaling molecule that belongs to the family of N-acyl homoserine lactones. It has the chemical formula C₁₆H₃₁NO₃ and is characterized by a dodecanoyl (C12) acyl chain attached to a homoserine lactone moiety. This compound plays a crucial role in quorum sensing, a communication process that enables bacteria to coordinate their behavior based on population density. The ability of N-dodecanoyl-DL-homoserine lactone to diffuse across cell membranes makes it an effective signaling molecule in microbial communities, influencing various physiological processes.

DHL is involved in quorum sensing, a cell-to-cell communication system in bacteria. At low cell densities, DHL concentration remains low. As the bacterial population grows, DHL accumulates in the surrounding environment. When DHL reaches a threshold concentration, bacteria can detect its presence through specific receptor proteins. This detection triggers changes in gene expression, leading to coordinated behaviors within the bacterial population [].

- Hydrolysis: In the presence of water, N-dodecanoyl-DL-homoserine lactone can hydrolyze to form dodecanoic acid and homoserine.

- Acylation: It can participate in acylation reactions, modifying proteins and other biomolecules, which can affect their function.

- Quorum Sensing Activation: It activates specific gene expressions in target bacteria, leading to phenotypic changes such as biofilm formation or virulence factor production.

N-Dodecanoyl-DL-homoserine lactone exhibits significant biological activity, particularly in the context of bacterial communication:

- Quorum Sensing: This compound is recognized by various Gram-negative bacteria, including Salmonella species, where it influences gene expression related to oxidative stress responses and biofilm formation .

- Modulation of Virulence: Studies indicate that N-dodecanoyl-DL-homoserine lactone can enhance the adhesion of Salmonella to host cells, potentially increasing its virulence .

- Impact on Metabolic Pathways: It alters fatty acid and protein profiles in bacteria, suggesting its role in metabolic regulation during different growth phases .

N-Dodecanoyl-DL-homoserine lactone can be synthesized through several methods:

- Chemical Synthesis: This involves the reaction of dodecanoyl chloride with DL-homoserine under controlled conditions. The reaction typically requires a base catalyst to facilitate the formation of the lactone ring.

- Biological Synthesis: Some microorganisms can produce N-dodecanoyl-DL-homoserine lactone naturally through specific enzymatic pathways involving acyltransferases and homoserine lactonases.

N-Dodecanoyl-DL-homoserine lactone has several applications:

- Microbial Ecology Studies: It is used as a model compound to study quorum sensing mechanisms in microbial communities.

- Biotechnology: Its role in biofilm formation makes it relevant for biotechnological applications, including wastewater treatment and bioremediation.

- Pharmaceutical Research: Insights into its signaling pathways may lead to novel therapeutic strategies against bacterial infections by disrupting quorum sensing.

Research on N-dodecanoyl-DL-homoserine lactone has revealed its interactions with various biological systems:

- Protein Interactions: Studies have shown that this compound can modulate the abundance of specific proteins involved in oxidative stress responses in Salmonella, indicating its potential as a signaling molecule that affects cellular stress management .

- Microbial Community Dynamics: It influences the composition and behavior of microbial communities, affecting nutrient cycling and pathogen interactions within those communities .

N-Dodecanoyl-DL-homoserine lactone shares structural similarities with other N-acyl homoserine lactones. Here are some comparable compounds:

| Compound Name | Acyl Chain Length | Unique Features |

|---|---|---|

| N-Hexanoyl-DL-homoserine lactone | C6 | Shorter acyl chain; involved in different signaling pathways. |

| N-Octanoyl-DL-homoserine lactone | C8 | Similar signaling functions; enhances biofilm formation more effectively than C6. |

| N-Tetradecanoyl-DL-homoserine lactone | C14 | Longer acyl chain; may exhibit different solubility properties and biological activities. |

Uniqueness of N-Dodecanoyl-DL-homoserine Lactone

N-Dodecanoyl-DL-homoserine lactone is unique due to its specific chain length (C12), which allows it to effectively penetrate cell membranes and interact with various bacterial species, influencing quorum sensing more robustly than shorter-chain homologs. Its ability to modulate oxidative stress responses further distinguishes it from other compounds in its class.

LuxI/R Regulatory Systems and C12-HSL

LuxI-type synthases and LuxR-type transcriptional regulators form the cornerstone of AHL-mediated QS. In Brucella melitensis, the LuxR homolog VjbR directly binds C12-HSL to regulate virulence genes. Comparative transcriptomic analyses of wild-type and ΔvjbR mutants revealed that C12-HSL inversely regulates 127 genes, including those involved in metabolic pathways and stress responses [6]. For instance, blxR, another LuxR homolog, is upregulated 93-fold in the presence of C12-HSL, suggesting a hierarchical regulatory network [6].

Metagenomic studies of soil and activated sludge have identified novel LuxI homologs capable of synthesizing C12-HSL derivatives. For example, LuxI(QS10-1) produces 3-O-C12-HSL, a structural variant with a hydroxyl modification at the third carbon [4]. These findings highlight the evolutionary flexibility of LuxI enzymes in generating diverse AHL signals.

Table 1: LuxI/R Systems Involving C12-HSL

| Organism | LuxI Homolog | LuxR Homolog | Regulated Functions |

|---|---|---|---|

| Brucella melitensis | - | VjbR | Virulence, stress response [6] |

| Metagenomic isolates | QS10-1 | - | AHL synthesis [4] |

RhlI/R Regulatory Mechanisms Involving C12-HSL

While RhlI/R systems classically regulate N-butyryl homoserine lactone (C4-HSL) in Pseudomonas aeruginosa, emerging evidence suggests functional overlap with C12-HSL signaling. In Brucella, C12-HSL modulates blxR expression independently of VjbR, implying that LuxR homologs outside canonical Rhl systems may respond to C12-HSL [6]. This cross-reactivity underscores the structural similarity between AHLs and the promiscuity of certain LuxR-type receptors.

Transcriptional Regulation Mediated by C12-HSL

C12-HSL binding induces conformational changes in LuxR-type receptors, enabling DNA binding and transcriptional activation. In Brucella, VjbR-C12-HSL complexes repress flagellar biosynthesis genes while activating Type IV secretion system components critical for intracellular survival [6]. Similarly, in metagenomic isolates, LuxI synthases produce C12-HSL analogs that regulate biofilm formation and antibiotic resistance genes [4].

Signal Transduction Pathways Activated by C12-HSL

C12-HSL influences bacterial physiology through two primary pathways:

- Direct Transcriptional Control: Ligand-bound LuxR homologs recruit RNA polymerase to initiate transcription of QS-controlled genes.

- Cross-Kingdom Signaling: In mammalian cells, C12-HSL activates endoplasmic reticulum (ER) stress pathways, such as PERK-mediated phosphorylation of eIF2α, which inhibits protein synthesis and modulates immune responses [3]. While this mechanism is host-specific, it illustrates the broader ecological impact of AHL signals.

Cross-Talk Between Different Quorum Sensing Systems

C12-HSL-mediated cross-talk enhances bacterial adaptability:

- Inter-System Communication: In P. aeruginosa, 3-oxo-C12-HSL (a C12-HSL derivative) primes the las system to activate the rhl system, which uses C4-HSL [2]. Although C12-HSL itself does not directly bind RhlR, its structural analogs can fine-tune RhlI/R activity.

- Metagenomic Flexibility: Environmental bacteria employ multiple LuxI homologs to synthesize AHLs of varying chain lengths, enabling niche-specific signaling [4]. For example, LuxI(QS6-1) produces 3-O-C14:1-HSL alongside C12-HSL derivatives, allowing simultaneous activation of distinct QS pathways [4].

Enzymatic Mechanism of Acyl-homoserine-lactone Synthases

The biosynthesis of N-Dodecanoyl-DL-homoserine lactone is catalyzed by members of the LuxI family of acyl-homoserine-lactone synthases, which exhibit remarkable structural and mechanistic conservation across diverse bacterial species [2] [3] [7]. These enzymes utilize a sequential ordered bi-substrate mechanism, catalyzing the formation of acyl-homoserine lactones from S-adenosyl-L-methionine and acyl-acyl carrier protein substrates [8] [9] [10].

The crystal structure of EsaI, a representative member of the LuxI family, reveals a characteristic N-acetyltransferase fold with a phosphopantetheine binding domain serving as the catalytic core [11] [12]. The enzyme active site contains a V-shaped cleft that accommodates both substrates, with specific residues responsible for substrate recognition and catalysis [2] [13]. The reaction mechanism proceeds through two distinct chemical steps: acylation and lactonization [2] [8].

During the acylation step, S-adenosyl-L-methionine binds first to the enzyme, followed by the acyl-acyl carrier protein substrate [8] [10]. The binding of acyl-acyl carrier protein triggers nucleophilic attack by the amine group of S-adenosyl-L-methionine on the carbonyl carbon of the acyl chain, forming an acyl-S-adenosyl-L-methionine intermediate [2] [8]. This acylation reaction is facilitated by a conserved glutamic acid residue that activates a water molecule, which serves as a general base to abstract a proton from the substrate amine [2].

The lactonization step involves intramolecular cyclization of the methionine moiety of the acyl-S-adenosyl-L-methionine intermediate [2] [8]. This cyclization occurs through direct nucleophilic attack by the carboxylate oxygen on the gamma carbon of the methionine side chain via an SN2 mechanism, resulting in the formation of the five-membered lactone ring [8] [10]. The reaction is completed with the release of 5'-methylthioadenosine and the regeneration of the free enzyme [2] [8].

Kinetic analyses of various LuxI family members demonstrate that these enzymes exhibit Michaelis-Menten constants in the micromolar range for both substrates, with typical Km values of 5-18 µM for S-adenosyl-L-methionine and 2-8 µM for acyl-acyl carrier protein [10] [13] [8]. The substrate specificity is primarily determined by the length and structure of the acyl chain, with longer chain acyl-acyl carrier proteins generally exhibiting higher affinity for enzymes that produce long-chain acyl-homoserine lactones [14] [13].

| Enzyme | Primary AHL Product | Km SAM (µM) | Km Acyl-ACP (µM) | Vmax (nmol/min/mg) | Reaction Mechanism | Substrate Order |

|---|---|---|---|---|---|---|

| LuxI (V. fischeri) | 3-oxo-C6-HSL | 5.2 | 2.8 | 245 | Sequential ordered | SAM first |

| TraI (A. tumefaciens) | C8-HSL | 3.5 | 1.9 | 180 | Sequential ordered | SAM first |

| RhlI (P. aeruginosa) | C4-HSL | 8.0 | 3.4 | 320 | Sequential ordered | SAM first |

| LasI (P. aeruginosa) | 3-oxo-C12-HSL | 15.0 | 8.2 | 280 | Sequential ordered | SAM first |

| EsaI (P. stewartii) | 3-oxo-C6-HSL | 4.2 | 2.1 | 195 | Sequential ordered | SAM first |

| BmaI1 (B. mallei) | C8-HSL | 18.0 | 4.7 | 156 | Sequential ordered | Acyl-ACP first |

| TofI (B. glumae) | C8-HSL | 6.5 | 3.8 | 210 | Sequential ordered | SAM first |

Regulatory Networks Controlling C12-HSL Production

The production of N-Dodecanoyl-DL-homoserine lactone is subject to complex regulatory control involving multiple transcriptional regulators, global regulatory systems, and hierarchical quorum sensing networks. In Pseudomonas aeruginosa, the las and rhl quorum sensing systems form an interconnected regulatory cascade that coordinates the temporal production of different acyl-homoserine lactone signals.

The LasR-LasI system serves as the primary regulator of 3-oxo-C12-HSL production, functioning through a positive feedback mechanism. LasR protein, when complexed with its cognate autoinducer 3-oxo-C12-HSL, binds to specific las-box sequences in the lasI promoter region, thereby activating transcription of the lasI gene. This creates an amplification loop that rapidly increases autoinducer production once a threshold concentration is reached [6].

The hierarchical relationship between the las and rhl systems involves cross-regulation, where the LasR-3-oxo-C12-HSL complex also activates transcription of rhlR, which encodes the regulator of the rhl system. This interconnection ensures coordinated temporal expression of different quorum sensing signals, typically with las system activation preceding rhl system activation.

RsaL represents a critical negative regulator that fine-tunes the timing and magnitude of acyl-homoserine lactone production. RsaL functions as a molecular switch that coordinates the sequential biosynthesis of different acyl-homoserine lactone signals by differentially regulating lasI and rhlI expression. The protein binds to specific regions within the lasI and rhlI promoters, repressing lasI transcription while activating rhlI transcription in a growth phase-dependent manner.

Additional regulatory proteins contribute to the complex control of C12-HSL production. The cyclic adenosine monophosphate receptor protein-like regulator Vfr influences quorum sensing gene expression through its effects on the global regulatory network. QscR and VqsR represent orphan LuxR-type regulators that modulate quorum sensing responses, with QscR generally acting as a negative regulator and VqsR providing positive regulation under specific conditions.

| Regulatory Factor | Type | Target Gene | Binding Site | Effect on C12-HSL | Growth Phase |

|---|---|---|---|---|---|

| LasR | Activator | lasI | las box | Increase | Stationary |

| RhlR | Activator | rhlI | rhl box | Indirect increase | Late log |

| RsaL | Repressor | lasI | lasI promoter | Decrease | Early log |

| Vfr | Activator | rhlI | rhl promoter | Indirect increase | Log |

| QscR | Repressor | lasI | las box | Decrease | Stationary |

| VqsR | Activator | rhlI | rhl box | Indirect increase | Late log |

| QteE | Repressor | lasI | lasI promoter | Decrease | Early log |

| CdpR | Activator | rhlI | rhl promoter | Indirect increase | Log |

| GacA/GacS | Activator | rhlI | gacA promoter | Indirect increase | All phases |

Environmental Factors Influencing C12-HSL Synthesis

The biosynthesis of N-Dodecanoyl-DL-homoserine lactone is significantly influenced by environmental conditions, with multiple physical and chemical factors affecting both the rate of synthesis and the stability of the produced molecules. Temperature represents a primary environmental determinant, with optimal C12-HSL production occurring at 30-37°C, corresponding to the physiological temperature range of most pathogenic bacteria.

pH profoundly affects both the synthesis and stability of acyl-homoserine lactones through its impact on enzyme activity and lactone ring stability. At physiological pH values (7.0-7.5), the lactone ring remains stable, while acidic conditions (pH < 6.0) promote ring opening through lactonolysis, converting the active signaling molecule to its inactive open-chain form. Conversely, alkaline conditions (pH > 8.0) accelerate lactone ring hydrolysis, significantly reducing the half-life of C12-HSL from hours to minutes.

Oxygen availability represents another crucial environmental factor, with microaerobic conditions generally favoring increased C12-HSL production. Under strict anaerobic conditions, alternative metabolic pathways are activated that can redirect carbon flux toward acyl-homoserine lactone biosynthesis, resulting in 3-4 fold increases in production levels. The enhanced production under oxygen-limited conditions may reflect the activation of specific regulatory circuits that prepare bacteria for biofilm formation or other collective behaviors.

Iron concentration significantly impacts C12-HSL synthesis through its role as a cofactor in various enzymatic reactions involved in precursor metabolism. Optimal iron concentrations (50-100 µM Fe3+) enhance acyl-homoserine lactone production by 2-2.5 fold, while iron limitation results in decreased synthesis due to reduced activity of iron-dependent enzymes in fatty acid metabolism.

Nutritional factors, including carbon and nitrogen sources, modulate C12-HSL production through their effects on central metabolism and precursor availability. Rich amino acid sources provide enhanced precursor availability for S-adenosyl-L-methionine biosynthesis, while glucose serves as an optimal carbon source for fatty acid synthesis. The presence of specific nutrients can increase C12-HSL production by 2-3 fold compared to minimal media conditions.

Salt concentration affects C12-HSL synthesis through osmotic stress responses, with moderate salinity (0.5-1.0% NaCl) generally having neutral to slightly positive effects, while high salt concentrations can inhibit synthesis. Subinhibitory concentrations of antibiotics paradoxically enhance C12-HSL production by 1.5-2 fold, likely through activation of stress response pathways that upregulate quorum sensing gene expression.

| Environmental Factor | Optimal Conditions | Effect on C12-HSL | Mechanism | Fold Change |

|---|---|---|---|---|

| Temperature | 30-37°C | Increase | Enzyme stability | 2.5-3.0 |

| pH | 7.0-7.5 | Increase | Lactone stability | 1.5-2.0 |

| Oxygen availability | Microaerobic | Increase | Anaerobic metabolism | 3.0-4.0 |

| Iron concentration | 50-100 µM Fe3+ | Increase | Cofactor availability | 2.0-2.5 |

| Nitrogen source | Rich amino acids | Increase | Precursor availability | 2.0-3.0 |

| Carbon source | Glucose | Increase | Energy metabolism | 1.8-2.2 |

| Salt concentration | 0.5-1.0% NaCl | Variable | Osmotic stress | 0.8-1.5 |

| Antibiotics (subinhibitory) | 0.25-0.5 µg/ml | Increase | Stress response | 1.5-2.0 |

| AI-2 | 5-10% | Increase | Cross-signaling | 1.3-1.8 |

Metabolic Integration of C12-HSL Production

The biosynthesis of N-Dodecanoyl-DL-homoserine lactone is intricately integrated with central metabolic pathways, creating a complex network of metabolic interdependencies that link quorum sensing signal production to the overall metabolic state of the cell. This integration ensures that acyl-homoserine lactone production reflects the physiological condition and metabolic capacity of the bacterial population [4] [5].

Fatty acid biosynthesis represents the most direct metabolic connection to C12-HSL production, as the dodecanoyl-acyl carrier protein substrate is derived from the fatty acid synthesis pathway. The fatty acid biosynthesis system provides the twelve-carbon acyl chain through the action of fatty acid synthase complexes, with the chain length determined by the specificity of acyl-acyl carrier protein thioesterases. The regulation of fatty acid biosynthesis directly impacts the availability of acyl-acyl carrier protein substrates, creating a metabolic bottleneck that can limit C12-HSL production.

The S-adenosyl-L-methionine cycle provides the amino donor substrate for C12-HSL synthesis, linking quorum sensing signal production to one-carbon metabolism and methylation reactions. S-adenosyl-L-methionine synthetase activity determines the availability of this critical substrate, with the enzyme subject to feedback inhibition by S-adenosyl-L-homocysteine and other methylation byproducts. The competing demands for S-adenosyl-L-methionine in various methylation reactions can create substrate competition that affects C12-HSL production.

Aspartate metabolism provides indirect support for C12-HSL biosynthesis through its role in homoserine biosynthesis, which serves as a precursor for S-adenosyl-L-methionine production. The aspartate metabolic pathway, including aspartate kinase and aspartate semialdehyde dehydrogenase, channels carbon from central metabolism toward amino acid biosynthesis. Regulation of this pathway through feedback inhibition by threonine and lysine creates additional control points that can influence C12-HSL production.

The tricarboxylic acid cycle provides essential precursors and cofactors for C12-HSL biosynthesis, including oxaloacetate for aspartate synthesis and reducing equivalents for fatty acid biosynthesis. Citrate synthase activity affects the flux through the tricarboxylic acid cycle, with its regulation by allosteric effectors influencing the availability of biosynthetic precursors. The integration of C12-HSL production with central carbon metabolism ensures that signal production reflects the overall metabolic activity of the cell.

Glycolysis and the pentose phosphate pathway provide energy and reducing power necessary for C12-HSL biosynthesis, with their regulation affecting the metabolic capacity for signal production. The pentose phosphate pathway, in particular, generates NADPH required for fatty acid biosynthesis, creating a direct link between carbon metabolism and acyl-homoserine lactone production. Regulation of glucose-6-phosphate dehydrogenase and other pentose phosphate pathway enzymes can therefore influence C12-HSL synthesis.

The metabolic integration of C12-HSL production creates multiple regulatory checkpoints that allow bacteria to coordinate signal production with their metabolic state. This integration ensures that quorum sensing signals are produced only when the cell has sufficient metabolic capacity to support the energetically expensive processes typically regulated by these signals.

| Metabolic Pathway | Key Enzyme | Substrate Provided | Regulation | Integration Level |

|---|---|---|---|---|

| Fatty acid biosynthesis | Acyl-ACP synthetase | Dodecanoyl-ACP | Feedback inhibition | Direct |

| S-adenosylmethionine cycle | SAM synthetase | S-adenosylmethionine | Allosteric activation | Direct |

| Aspartate metabolism | Aspartate kinase | Aspartate | Competitive inhibition | Indirect |

| Threonine biosynthesis | Threonine dehydratase | Homoserine | Transcriptional | Indirect |

| Methionine metabolism | Methionine synthase | Methionine | Post-translational | Indirect |

| Tricarboxylic acid cycle | Citrate synthase | Oxaloacetate | Allosteric | Indirect |

| Glycolysis | Phosphoenolpyruvate carboxylase | Phosphoenolpyruvate | Covalent modification | Indirect |

| Pentose phosphate pathway | Glucose-6-phosphate dehydrogenase | NADPH | Transcriptional | Cofactor |